tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate
Description
This scaffold is widely used in medicinal chemistry for its stability and versatility in synthesis. The Boc group serves as a protective moiety for amines, enabling selective functionalization .
Properties
IUPAC Name |
tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-4-11(5-8-16)12-10-18-9-6-15-12/h11-12,15H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEJFFVFCYYKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2COCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with morpholine and tert-butyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a ligand or a probe to study receptor-ligand interactions. Its structural features make it suitable for binding studies with various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Insights
- Morpholin-3-yl vs.
- Trifluoromethyl and Fluoro Substituents : Compounds like tert-butyl 4-(trifluoromethyl)-3',6'-dihydro-2,4'-bipyridine-1'-carboxylate exhibit enhanced metabolic stability and lipophilicity due to fluorine atoms, making them valuable in drug discovery.
- Hydroxy and Chiral Centers : Derivatives such as tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate highlight the importance of stereochemistry in biological activity and synthetic routes.
Biological Activity
tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate is a compound of interest due to its potential therapeutic applications in various biological contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Profile
The biological activity of this compound has been investigated in several studies, highlighting its interaction with key molecular targets and its effects on cellular processes.
The compound has been shown to interact with the extracellular signal-regulated kinase 5 (ERK5), which plays a critical role in cell proliferation and survival. In a study examining its effects on ERK5, this compound exhibited a paradoxical activation of ERK5 transcriptional activity at certain concentrations, despite inhibiting its kinase activity with an IC50 value of 77 ± 4 nM against a truncated ERK5 construct . This suggests that the compound may have dual roles depending on the cellular context.
In Vivo Studies
In vivo pharmacokinetic studies have demonstrated that this compound has a clearance rate (Cl) of 14 mL/min/kg and a volume of distribution (Vd) of 0.6 L/kg, with a half-life (t1/2) of approximately 80 minutes . These parameters indicate a moderate bioavailability profile, which is crucial for therapeutic efficacy.
Cytotoxicity and Antiproliferative Effects
The antiproliferative effects of this compound have been assessed in various cancer cell lines. It was found to induce significant growth inhibition at concentrations above 10 µM, although this effect was not solely attributed to ERK5 inhibition. The compound's cytotoxicity was evaluated using assays that measure cell viability and proliferation, revealing that it could effectively reduce cell growth in specific cancer models .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HCT-116 | 8 | Cell cycle arrest at G1 phase |
| HepG2 | >10 | Not significantly affected |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : In a model of hepatocellular carcinoma, treatment with the compound resulted in reduced tumor growth and increased apoptosis rates compared to control groups .
- Autoimmune Disorders : Research has indicated that the compound may modulate immune responses, as evidenced by its effects on cytokine production in murine models of lupus .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl-protected piperidine derivatives, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer: A typical synthesis involves multi-step reactions, such as coupling morpholine derivatives with piperidine precursors under Boc (tert-butoxycarbonyl) protection. For example, tert-butyl carbamate intermediates are reacted with amines or heterocycles in dichloromethane or THF, often using catalysts like triethylamine ( ). Optimize yields by controlling temperature (0–20°C), solvent polarity, and reaction time. Column chromatography (silica gel) is standard for purification .
Q. Which spectroscopic techniques are critical for characterizing tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate, and what key data should researchers prioritize?
- Methodological Answer:
- NMR : Use , , and NMR (if phosphorylated derivatives exist) to confirm substituent positions and purity. For example, diastereomeric mixtures may split signals in NMR ().
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns ( ).
- IR : Confirm Boc-group presence via C=O stretching (~1680–1720 cm) .
Q. What safety protocols are essential when handling tert-butyl-protected piperidine derivatives with unknown toxicity profiles?
- Methodological Answer:
- PPE : Wear flame-resistant clothing, gloves, and self-contained breathing apparatus during synthesis ().
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., from nitro or sulfanyl groups) ( ).
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes ( ). Toxicity data gaps require assuming acute hazards (Category 4 for oral/dermal/inhalation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting) for tert-butyl piperidine derivatives?
- Methodological Answer:
- Dynamic Effects : Check for rotamers (e.g., tert-butyl group rotation) causing split signals. Use variable-temperature NMR to confirm .
- Diastereomerism : Chiral centers (e.g., in morpholine substituents) may require chiral HPLC or optical rotation analysis.
- Computational Validation : Compare experimental shifts with DFT-calculated values ( ).
Q. What strategies mitigate low yields in photoinduced synthetic methods for tert-butyl piperidine derivatives?
- Methodological Answer:
- Light Source Optimization : Use UV lamps with precise wavelength control (e.g., 300–400 nm for photo-deformylative reactions) ().
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance radical intermediate stability.
- Additives : Redox-active reagents (e.g., Ru(bpy)) can improve photon efficiency .
Q. How should researchers assess ecological risks for tert-butyl piperidine derivatives when persistence/toxicity data are unavailable?
- Methodological Answer:
- Read-Across Analysis : Compare with structurally similar compounds (e.g., tert-butyl carbamates) to estimate biodegradability ( ).
- QSAR Modeling : Predict bioaccumulation (log P) and toxicity using software like EPI Suite.
- Microcosm Studies : Test soil/water mobility in lab-scale ecosystems if industrial release is possible .
Data Analysis and Experimental Design
Q. What computational tools are recommended for crystallographic refinement of tert-butyl piperidine derivatives?
- Methodological Answer: Use SHELX (SHELXL/SHELXS) for small-molecule refinement. For high-resolution data, apply TWIN commands for twinned crystals. Validate with R < 5% and Flack parameter < 0.1 ( ).
Q. How can researchers address discrepancies between theoretical and experimental Log P values for hydrophobic tert-butyl derivatives?
- Methodological Answer:
- Experimental Log P : Measure via shake-flask method (octanol/water) and compare with calculated values (e.g., ChemAxon).
- Solubility Studies : Use HPLC to correlate Log S with experimental solubility in DMSO/PBS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
